molecular formula C15H20N6O2 B12227261 4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12227261
M. Wt: 316.36 g/mol
InChI Key: BXELRBYASPNTMF-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups and a piperazine ring substituted with a methylpyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the reaction of 4,6-dimethoxypyrimidine with a suitable piperazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the methoxy groups or to modify the piperazine ring.

    Substitution: The methoxy groups can be substituted with other functional groups like halogens or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could result in halogenated or aminated derivatives .

Scientific Research Applications

4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and pyrimidine moiety are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
  • 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine

Uniqueness

4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the 4-methylpyrimidinyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H20N6O2/c1-11-4-5-16-14(17-11)20-6-8-21(9-7-20)15-18-12(22-2)10-13(19-15)23-3/h4-5,10H,6-9H2,1-3H3

InChI Key

BXELRBYASPNTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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